Cas no 1248018-69-0 (1-(4-Aminopyridin-2-yl)piperidin-4-ol)

1-(4-Aminopyridin-2-yl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-aminopyridin-2-yl)piperidin-4-ol
- AKOS010977610
- F1907-0428
- SCHEMBL25308560
- EN300-264860
- CS-0443489
- 1248018-69-0
- 1-(4-Aminopyridin-2-yl)piperidin-4-ol
-
- MDL: MFCD16083959
- Inchi: 1S/C10H15N3O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2,(H2,11,12)
- InChI Key: MUTXJNWQWHJEPG-UHFFFAOYSA-N
- SMILES: OC1CCN(C2C=C(C=CN=2)N)CC1
Computed Properties
- Exact Mass: 193.121512110g/mol
- Monoisotopic Mass: 193.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 62.4
1-(4-Aminopyridin-2-yl)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-0428-2.5g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 95%+ | 2.5g |
$906.0 | 2023-09-07 | |
Enamine | EN300-264860-5g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 5g |
$1199.0 | 2023-09-14 | ||
Enamine | EN300-264860-10.0g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 10g |
$3131.0 | 2023-04-24 | ||
Enamine | EN300-264860-0.05g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 0.05g |
$348.0 | 2023-09-14 | ||
TRC | A129266-100mg |
1-(4-Aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
Enamine | EN300-264860-1g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 1g |
$414.0 | 2023-09-14 | ||
Enamine | EN300-264860-10g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 10g |
$1778.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514156-250mg |
1-(4-Aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 98% | 250mg |
¥6622.00 | 2024-08-09 | |
Enamine | EN300-264860-0.1g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 0.1g |
$364.0 | 2023-09-14 | ||
Life Chemicals | F1907-0428-10g |
1-(4-aminopyridin-2-yl)piperidin-4-ol |
1248018-69-0 | 95%+ | 10g |
$1903.0 | 2023-09-07 |
1-(4-Aminopyridin-2-yl)piperidin-4-ol Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on 1-(4-Aminopyridin-2-yl)piperidin-4-ol
Introduction to 1-(4-Aminopyridin-2-yl)piperidin-4-ol (CAS No. 1248018-69-0)
1-(4-Aminopyridin-2-yl)piperidin-4-ol, identified by its Chemical Abstracts Service (CAS) number 1248018-69-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a unique structural framework combining a piperidine ring with an aminopyridine moiety, which has garnered attention due to its potential biological activities and synthetic utility. The presence of both nitrogen-containing rings suggests a high degree of versatility in terms of interaction with biological targets, making it a valuable scaffold for drug discovery efforts.
The compound’s structure, characterized by a 4-amino substituent on the pyridine ring and a hydroxyl group on the piperidine ring, positions it as a promising candidate for further exploration in medicinal chemistry. The aminopyridine core is particularly noteworthy, as it is frequently employed in the design of bioactive molecules due to its ability to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to various biological receptors. This structural motif has been extensively utilized in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the hydroxyl group on the piperidine ring can engage in favorable interactions with polar residues in protein active sites, while the 4-amino substituent on the pyridine ring provides an additional interaction point. These features make 1-(4-Aminopyridin-2-yl)piperidin-4-ol a compelling candidate for further derivatization to enhance its pharmacological properties.
In the context of drug discovery, the synthesis of analogs derived from 1-(4-Aminopyridin-2-yl)piperidin-4-ol has been explored to optimize key pharmacokinetic parameters such as solubility, metabolic stability, and target specificity. For instance, modifications at the pyridine nitrogen or the piperidine carbon have been shown to modulate binding affinity and selectivity. Such structural modifications are critical for developing lead compounds that exhibit minimal off-target effects while maintaining robust efficacy.
The compound’s potential applications extend beyond traditional small-molecule drug development. Researchers are increasingly interested in its role as a building block for peptidomimetics and protein-protein interaction inhibitors. The rigid heterocyclic framework provided by the piperidine and pyridine units can serve as a scaffold to mimic peptide sequences or disrupt protein-protein interactions, offering novel therapeutic strategies for diseases involving aberrant signaling pathways.
Emerging research also highlights the compound’s relevance in the development of next-generation therapeutics targeting neurological disorders. The ability of 1-(4-Aminopyridin-2-yl)piperidin-4-ol to interact with both extracellular and intracellular targets makes it a viable candidate for addressing complex pathologies such as Alzheimer’s disease, Parkinson’s disease, and neurodegenerative conditions. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activity in models of synaptic dysfunction and neuroinflammation.
The synthesis of 1-(4-Aminopyridin-2-yl)piperidin-4-ol involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic strategies include nucleophilic substitution reactions at the pyridine nitrogen, followed by functionalization at the piperidine ring. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These improvements are essential for scaling up production while adhering to green chemistry principles.
In conclusion, 1-(4-Aminopyridin-2-yl)piperidin-4-ol (CAS No. 1248018-69-0) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for drug discovery efforts targeting various therapeutic areas. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in the development of innovative therapeutics.
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